molecular formula C28H35NO7 B1238654 Terikalant fumarate

Terikalant fumarate

Cat. No.: B1238654
M. Wt: 497.6 g/mol
InChI Key: RLQRKQGNTRJIAE-UTOQZODRSA-N
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Description

Terikalant fumarate (chemical formula: C₂₄H₃₁NO₃·C₄H₄O₄; CAS: 132338-79-5) is a potassium channel modulator primarily investigated for its cardiac electrophysiological effects . Notably, its effects are species-specific; in rats, which lack functional IK channels, terikalant shows minimal impact on myocardial contractility and effective refractory period (ERP) at lower concentrations (0.03–1 µM), but induces positive inotropy and ERP prolongation at higher doses (10 µM) .

Properties

Molecular Formula

C28H35NO7

Molecular Weight

497.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[2-[(4S)-3,4-dihydro-2H-chromen-4-yl]ethyl]-4-(3,4-dimethoxyphenyl)piperidine

InChI

InChI=1S/C24H31NO3.C4H4O4/c1-26-23-8-7-20(17-24(23)27-2)18-9-13-25(14-10-18)15-11-19-12-16-28-22-6-4-3-5-21(19)22;5-3(6)1-2-4(7)8/h3-8,17-19H,9-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-;/m0./s1

InChI Key

RLQRKQGNTRJIAE-UTOQZODRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2CCN(CC2)CC[C@H]3CCOC4=CC=CC=C34)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2CCN(CC2)CCC3CCOC4=CC=CC=C34)OC.C(=CC(=O)O)C(=O)O

Synonyms

1-(2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethyl)-4-(3,4-dimethoxyphenyl)piperidine
RP 58866
RP 62719
RP-58866
RP-62719
RP62719
terikalant
terikalant hydrochloride
terikalant, RP 62719

Origin of Product

United States

Preparation Methods

The synthesis of Terikalant fumarate involves several steps. The racemic compound RP 58866 is synthesized through the following route :

  • The ethyl ester of (2,3-dihydro-4H-1-benzopyran-4-ylidene)acetic acid is prepared by carrying out the Wittig-Horner reaction on commercially available chromanone, followed by catalytic hydrogenation over 10% palladium on carbon to yield the ethyl ester of 3,4-dihydro-2H-1-benzopyran-4-acetic acid.
  • Reduction of this ester with lithium aluminum hydride gives the corresponding alcohol, which is then converted into the corresponding bromide by reaction with N,N’-carbonyldiimidazole and an excess of allyl bromide.
  • Subsequent condensation of the bromide with 4-(3,4-dimethoxyphenyl)piperidine by refluxing in 2-butanone, followed by the addition of fumaric acid, yields the salt (RS)-1-[2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine (E)-2-butenedioate (1:1).

Chemical Reactions Analysis

Terikalant fumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include palladium on carbon for hydrogenation, lithium aluminum hydride for reduction, and N,N’-carbonyldiimidazole for bromination . The major products formed from these reactions are various derivatives of the original compound, which can have different pharmacological properties.

Scientific Research Applications

Comparison with Similar Compounds

This compound

  • Guinea pigs : APD₉₀ prolongation by 20–30% at cycle lengths of 300–550 ms .
  • Rats: No significant effects below 1 µM; 10 µM increases ERP by 15% and contractility by 25% .

Dimethyl Fumarate (DMF)

  • 51.1% with interferon β-1a .
  • Comparable relapse reduction to fingolimod in real-world studies, though head-to-head trials are lacking .

Bisoprolol Fumarate

  • Reduces mortality in heart failure by 34% (CIBIS-II trial) but associates with electrolyte imbalances (e.g., hypokalemia) and ANA seroconversion (15% of long-term users) .

Species-Specific Responses and Implications

Terikalant’s divergent effects in rats (IK-deficient) vs. guinea pigs highlight the importance of model selection in preclinical studies. At 10 µM, it activates compensatory pathways in rats, underscoring dose-dependent and species-specific pharmacodynamics . Such variability complicates translational research but informs targeted drug design for human IK channels.

Q & A

Q. What experimental methodologies are recommended for studying the electrophysiological effects of terikalant fumarate in cardiac tissues?

Methodological Answer: Use isolated ventricular myocytes from guinea pigs to measure action potential duration (APD) at varying cycle lengths (CLs). Employ voltage-clamp techniques to quantify APD90 (90% repolarization time) under control and terikalant-treated conditions. Dose-response curves should be constructed using concentrations in the 0.1–10 µM range. Include statistical comparisons (e.g., one-tailed paired t-tests) to assess significance, and ensure pacing rates span physiological CLs (250–500 ms) to capture rate-dependent effects .

Q. How does this compound modulate action potential duration (APD) in a rate-dependent manner?

Methodological Answer: Terikalant exhibits positive rate-dependent APD prolongation, with stronger effects at shorter CLs. For example, at 300 ms CL, 10 µM terikalant increased APD90 by 17 ± 3% in guinea pig ventricular myocytes, whereas at 500 ms CL, the increase was only 8 ± 4% . To validate this, conduct steady-state pacing experiments across a CL range (250–700 ms) and compare ΔAPD90 (difference between 300 ms and 500 ms CL) under control and treated conditions .

Q. What are the standard protocols for characterizing terikalant’s effects on slow APD shortening kinetics?

Methodological Answer: Analyze the time constant (τ) and amplitude (B) of slow APD shortening during CL transitions. In terikalant-treated cells, τ and B are dose-dependently reduced (e.g., by 63% at 10 µM), indicating suppression of slow shortening. Use exponential fitting to quantify these parameters and ensure reversibility is tested via washout experiments .

Advanced Research Questions

Q. How can conflicting data on terikalant’s APD effects at long cycle lengths (>2000 ms) be resolved?

Methodological Answer: Some studies report APD shortening at long CLs (e.g., 4475 ms), which contradicts its general prolongation trend. To address this, replicate experiments using multicellular preparations (e.g., tissue slices) to assess whether isolation artifacts in single-cell models contribute to variability. Additionally, investigate concentration-dependent biphasic effects by testing sub-therapeutic doses (e.g., 0.1–0.3 µM) and correlating results with ion channel binding assays .

Q. What statistical approaches are optimal for analyzing terikalant’s rate-dependent effects across heterogeneous datasets?

Methodological Answer: Apply mixed-effects models to account for intra- and inter-cell variability, particularly when pooling data from multiple experiments. Use ANOVA with post-hoc Tukey tests to compare ΔAPD90 across CLs and doses. For non-normal distributions (e.g., APD shortening at long CLs), employ non-parametric tests like the Wilcoxon signed-rank test .

Q. How should researchers design experiments to differentiate terikalant’s effects on specific potassium channels (e.g., IKr vs. IKs)?

Methodological Answer: Combine terikalant with selective channel blockers (e.g., E-4031 for IKr, chromanol 293B for IKs) in voltage-clamp experiments. Compare APD responses in wild-type vs. transgenic models with channel knockouts. Validate findings using action potential simulations with computational models (e.g., O’Hara-Rudy human ventricular model) to isolate channel contributions .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility of terikalant’s electrophysiological data across laboratories?

Methodological Answer:

  • Standardize species (e.g., guinea pigs) and cell isolation protocols (e.g., enzymatic digestion duration).
  • Report CLs, pacing protocols, and bath solution compositions (e.g., [K<sup>+</sup>], temperature) in detail.
  • Include positive controls (e.g., dofetilide for IKr blockade) and validate terikalant purity via HPLC (>95%) .

Q. How can researchers reconcile discrepancies in terikalant’s concentration-response relationships between in vitro and in vivo studies?

Methodological Answer: Account for pharmacokinetic factors (e.g., protein binding, metabolism) by measuring free plasma concentrations in vivo. Use Langendorff-perfused hearts to bridge in vitro and in vivo models. Perform dose-equivalence calculations based on tissue-specific bioavailability .

Data Presentation and Ethical Compliance

Q. What are the best practices for presenting terikalant-related data in publications?

Methodological Answer:

  • Use tables to summarize dose-response parameters (e.g., EC50, maximal %APD prolongation).
  • Include raw APD traces at key CLs (300 ms, 500 ms) and overlay control vs. treated data.
  • Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary materials, ensuring all methods are replicable .

Q. How to address ethical and integrity concerns when reporting negative or contradictory results?

Methodological Answer: Disclose all experimental conditions, including outliers, in supplementary files. Use plagiarism-check software for manuscript originality and cite prior studies transparently, even if findings conflict. Follow ICMJE guidelines for authorship and data sharing .

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